

# An In-depth Technical Guide to Ethyl 3-hydroxyoctanoate (CAS 7367-90-0)

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxyoctanoate*

Cat. No.: *B1594591*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **ethyl 3-hydroxyoctanoate** (CAS 7367-90-0), a chiral ester of significant interest in both academic research and industrial applications. This document, intended for a scientific audience, delves into the core chemical and physical properties of the molecule, detailed methodologies for its chemical synthesis and purification, and robust protocols for its analytical characterization. A significant focus is placed on its emerging role as a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polymers with profound implications for drug delivery systems and medical device development. The guide further explores the stereospecific aspects of **ethyl 3-hydroxyoctanoate**, including methods for chiral separation and the biological significance of its enantiomers. Safety protocols and handling guidelines are also provided to ensure its responsible use in a laboratory setting.

## Introduction and Molecular Overview

**Ethyl 3-hydroxyoctanoate** is an organic compound with the molecular formula  $C_{10}H_{20}O_3$  and a molecular weight of 188.26 g/mol .<sup>[1]</sup> It is a clear, colorless to slightly yellow liquid characterized by a wine-like, fruity, and floral aroma.<sup>[1]</sup> The molecule possesses a chiral center at the third carbon, meaning it exists as two enantiomers: **(R)-ethyl 3-hydroxyoctanoate** and **(S)-ethyl 3-hydroxyoctanoate**. This stereochemistry is a critical aspect of its biological activity and its application in stereospecific synthesis.

While recognized for its use as a flavoring agent (FEMA number 4453)[1], the primary focus of this guide is its significance as a precursor to and a component of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Specifically, the monomer 3-hydroxyoctanoate is a key constituent of poly(3-hydroxyoctanoate) (P(3HO)), a biopolymer produced by various bacteria, notably *Pseudomonas putida*.[2][3][4][5] These elastomeric and biocompatible polymers are at the forefront of research for applications in tissue engineering and controlled drug release.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethyl 3-hydroxyoctanoate** is presented in Table 1.

Property	Value	Source(s)
CAS Number	7367-90-0	[6]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>3</sub>	[7]
Molecular Weight	188.26 g/mol	[1][7]
Appearance	Clear, colorless to slightly yellow liquid	[1]
Boiling Point	275-276 °C at 760 mmHg	[1]
Solubility	Practically insoluble in water; soluble in ethanol	[1]
Stereochemistry	Racemic mixture of (R) and (S) enantiomers	[7]

## Synthesis of Ethyl 3-hydroxyoctanoate

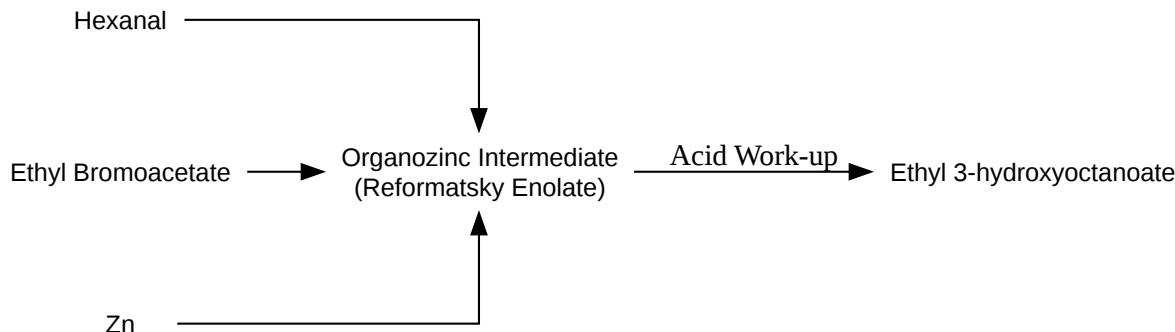
The synthesis of **ethyl 3-hydroxyoctanoate** can be achieved through several established organic chemistry methodologies. The choice of method often depends on the desired scale, stereochemical control, and available starting materials. Two primary and reliable methods are the Reformatsky reaction and the Fischer esterification of 3-hydroxyoctanoic acid.

## Reformatsky Reaction

The Reformatsky reaction provides a direct and efficient route to  $\beta$ -hydroxy esters.<sup>[8][9]</sup> It involves the reaction of an  $\alpha$ -halo ester with a carbonyl compound in the presence of metallic zinc.<sup>[8][9]</sup> For the synthesis of **ethyl 3-hydroxyoctanoate**, hexanal is reacted with ethyl bromoacetate and activated zinc.

- Zinc Activation: Zinc metal is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation, typically with iodine or 1,2-dibromoethane, exposes a fresh zinc surface, facilitating the formation of the organozinc reagent (Reformatsky enolate).<sup>[9]</sup>
- Solvent: Anhydrous aprotic solvents like toluene or THF are crucial to prevent the quenching of the highly reactive organozinc intermediate.
- Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organozinc reagent.
- Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
- Zinc Activation: To the flask, add activated zinc dust (1.2 equivalents) and a crystal of iodine in anhydrous toluene. The mixture is heated gently until the purple color of the iodine disappears, indicating the activation of zinc.
- Reagent Addition: A solution of hexanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel to the stirred zinc suspension at a rate that maintains a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.
- Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **ethyl 3-hydroxyoctanoate**.



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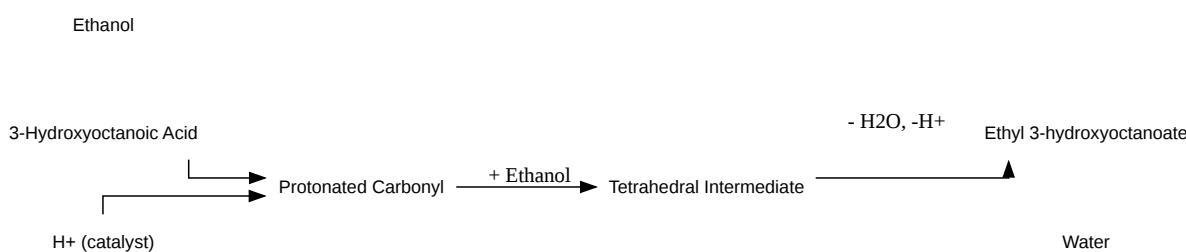
Caption: The Reformatsky reaction pathway for the synthesis of **ethyl 3-hydroxyoctanoate**.

## Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[10][11][12][13] This method is particularly useful if 3-hydroxyoctanoic acid is readily available, for instance, through the hydrolysis of P(3HO).

- Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][12]
- Excess Alcohol: The reaction is an equilibrium. Using a large excess of ethanol serves as both the reactant and the solvent, shifting the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[14]
- Water Removal: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by the dehydrating properties of concentrated sulfuric acid.[14]

- Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyoctanoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
- Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization and Extraction: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude **ethyl 3-hydroxyoctanoate** is then purified by column chromatography.



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Caption: The mechanism of Fischer esterification for the synthesis of **ethyl 3-hydroxyoctanoate**.

## Analytical Characterization

The purity and structural integrity of synthesized **ethyl 3-hydroxyoctanoate** must be confirmed using a combination of chromatographic and spectroscopic techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of **ethyl 3-hydroxyoctanoate** and confirming its molecular weight.[15][16]

- **Sample Preparation:** A dilute solution of the purified ester is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.
- **GC Column:** A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness), is typically used.
- **Oven Program:** A temperature gradient is employed, for instance, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
- **Mass Spectrometry:** Electron ionization (EI) at 70 eV is used. The mass spectrum will show the molecular ion peak ( $M^+$ ) and characteristic fragmentation patterns.

The mass spectrum of **ethyl 3-hydroxyoctanoate** is expected to show a molecular ion peak at m/z 188. Key fragmentation patterns would include the loss of an ethyl group (-29), a water molecule (-18) from the hydroxyl group, and cleavage at the C2-C3 bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for the structural elucidation of **ethyl 3-hydroxyoctanoate**.

- $\delta \sim 4.1$  ppm (q, 2H): Methylene protons of the ethyl ester group (-OCH<sub>2</sub>CH<sub>3</sub>).
- $\delta \sim 4.0$  ppm (m, 1H): Methine proton at the chiral center (-CH(OH)-).
- $\delta \sim 2.4$  ppm (d, 2H): Methylene protons adjacent to the carbonyl group (-CH<sub>2</sub>CO-).
- $\delta \sim 1.4$  ppm (m, 2H): Methylene protons of the octyl chain.
- $\delta \sim 1.2$  ppm (m, 6H): Methylene protons of the octyl chain.
- $\delta \sim 1.2$  ppm (t, 3H): Methyl protons of the ethyl ester group (-OCH<sub>2</sub>CH<sub>3</sub>).

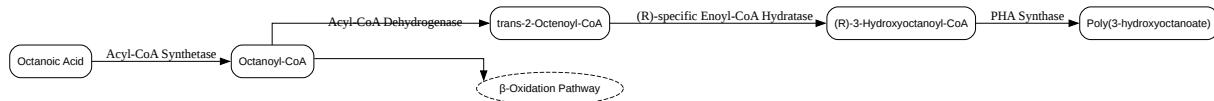
- $\delta \sim 0.9$  ppm (t, 3H): Terminal methyl protons of the octyl chain.
- $\delta \sim 172$  ppm: Carbonyl carbon of the ester.
- $\delta \sim 68$  ppm: Methine carbon bearing the hydroxyl group.
- $\delta \sim 60$  ppm: Methylene carbon of the ethyl ester group (-OCH<sub>2</sub>-).
- $\delta \sim 43$  ppm: Methylene carbon adjacent to the carbonyl group.
- $\delta \sim 36, 31, 25, 22$  ppm: Methylene carbons of the octyl chain.
- $\delta \sim 14$  ppm: Methyl carbon of the ethyl ester group.
- $\delta \sim 14$  ppm: Terminal methyl carbon of the octyl chain.

## Applications in Drug Development and Biotechnology

The primary application of **ethyl 3-hydroxyoctanoate** in the context of drug development lies in its role as a monomer for the biosynthesis of poly(3-hydroxyoctanoate) (P(3HO)) and other related mcl-PHAs.

## Polyhydroxyalkanoates (PHAs) Biosynthesis

Pseudomonas putida and other bacteria synthesize mcl-PHAs as intracellular carbon and energy storage materials, particularly under conditions of nutrient limitation.<sup>[2][3][4]</sup> The biosynthesis from fatty acids involves the  $\beta$ -oxidation pathway, where intermediates serve as precursors for PHA synthesis.<sup>[17]</sup>



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Caption: Simplified pathway of P(3HO) biosynthesis from octanoic acid in *Pseudomonas putida*.

## PHAs in Drug Delivery

The biocompatibility and biodegradability of P(3HO) make it an attractive material for various biomedical applications:

- Drug Encapsulation: The elastomeric nature of P(3HO) is suitable for creating nanoparticles and microparticles for the encapsulation and controlled release of therapeutic agents.
- Tissue Engineering Scaffolds: P(3HO) can be fabricated into scaffolds that support cell growth and tissue regeneration, with the polymer gradually degrading as new tissue is formed.

## Stereochemistry and Chiral Separation

The presence of a chiral center at the C3 position means that **ethyl 3-hydroxyoctanoate** exists as (R) and (S) enantiomers. The biological activity of many chiral molecules is enantiomer-dependent. For instance, the (R)-enantiomer of 3-hydroxy fatty acids is the specific substrate for PHA synthases.[\[5\]](#)

## Enzymatic Kinetic Resolution

Lipases are commonly used for the kinetic resolution of racemic  $\beta$ -hydroxy esters.[\[18\]](#)[\[19\]](#)[\[20\]](#) [\[21\]](#)[\[22\]](#) These enzymes often exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of **ethyl 3-hydroxyoctanoate**.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiraldak IA or Chiraldcel OD-H), are highly effective for the separation of 3-hydroxy fatty acid esters.[23][24]
- Mobile Phase: A mobile phase consisting of a mixture of hexane and isopropanol is commonly used for normal-phase chiral separations.
- Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, although sensitivity may be limited. For higher sensitivity, especially in biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous.[23][24][25]

## Safety and Handling

While specific toxicity data for **ethyl 3-hydroxyoctanoate** is limited, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

## Conclusion

**Ethyl 3-hydroxyoctanoate** is a versatile molecule with established applications in the flavor industry and burgeoning potential in the field of biotechnology and drug development. Its role as a key monomer for biocompatible and biodegradable mcl-PHAs positions it as a compound of significant interest for researchers developing novel drug delivery systems and tissue engineering materials. A thorough understanding of its synthesis, analytical characterization, and stereochemistry, as detailed in this guide, is essential for its effective and safe utilization in scientific research.

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